2-(3,4-Dimethylphenyl)-5-methylpiperidine
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Overview
Description
2-(3,4-Dimethylphenyl)-5-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the 3,4-dimethylphenyl group and a methyl group on the piperidine ring makes this compound unique and potentially useful in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-5-methylpiperidine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an isocyanide, a carbonyl compound, and a carboxylic acid to form the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-5-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted piperidine derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-5-methylpiperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-5-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the 3,4-dimethylphenyl and methyl groups.
3,4-Dimethylphenylpiperidine: A similar compound with the 3,4-dimethylphenyl group but without the additional methyl group on the piperidine ring.
5-Methylpiperidine: A compound with a methyl group on the piperidine ring but without the 3,4-dimethylphenyl group.
Uniqueness
2-(3,4-Dimethylphenyl)-5-methylpiperidine is unique due to the presence of both the 3,4-dimethylphenyl group and the methyl group on the piperidine ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-methylpiperidine |
InChI |
InChI=1S/C14H21N/c1-10-4-7-14(15-9-10)13-6-5-11(2)12(3)8-13/h5-6,8,10,14-15H,4,7,9H2,1-3H3 |
InChI Key |
LLYJPSWQQPXCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NC1)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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